molecular formula C5H9NO B154370 Cyanic acid, isobutyl ester CAS No. 1768-25-8

Cyanic acid, isobutyl ester

Cat. No. B154370
CAS RN: 1768-25-8
M. Wt: 99.13 g/mol
InChI Key: MCYWEMHLHMUDBF-UHFFFAOYSA-N
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Description

Cyanic acid, isobutyl ester is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. This compound is also known as isobutyl cyanate and has the molecular formula C5H9NO.

Mechanism Of Action

The mechanism of action of cyanic acid, isobutyl ester is not well understood. However, it is believed that the compound reacts with amino acids and proteins in the body to form stable adducts. These adducts can then undergo further reactions leading to the formation of various products.

Biochemical And Physiological Effects

Cyanic acid, isobutyl ester has been found to have a range of biochemical and physiological effects. Studies have shown that the compound can cause DNA damage and induce apoptosis in cells. It has also been found to have antitumor properties and can inhibit the growth of cancer cells in vitro.

Advantages And Limitations For Lab Experiments

One of the main advantages of using cyanic acid, isobutyl ester in lab experiments is its ability to introduce the cyanate functional group into organic molecules. This functional group has a wide range of applications in organic synthesis. However, the compound is also highly reactive and can be difficult to handle. It can also be toxic and must be handled with care.

Future Directions

There are many potential future directions for research on cyanic acid, isobutyl ester. One area of interest is in the development of new synthetic methods for the compound. Another area of interest is in the study of the mechanism of action of the compound and its effects on cells and tissues. Additionally, the potential applications of the compound in the synthesis of pharmaceuticals and other organic compounds should be further explored.

Synthesis Methods

The synthesis of cyanic acid, isobutyl ester can be achieved through the reaction of isobutyl alcohol with cyanogen chloride in the presence of a base such as sodium hydroxide. This reaction results in the formation of isobutyl cyanate and hydrogen chloride gas. The reaction can be represented by the following equation:
CH3CH2CH(CH3)OH + ClCN → CH3CH2CH(CH3)NCO + HCl

Scientific Research Applications

Cyanic acid, isobutyl ester has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of organic synthesis. Isobutyl cyanate can be used as a reagent in organic reactions to introduce the cyanate functional group into organic molecules. This functional group has been found to have a wide range of applications in the synthesis of pharmaceuticals and other organic compounds.

properties

CAS RN

1768-25-8

Product Name

Cyanic acid, isobutyl ester

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

2-methylpropyl cyanate

InChI

InChI=1S/C5H9NO/c1-5(2)3-7-4-6/h5H,3H2,1-2H3

InChI Key

MCYWEMHLHMUDBF-UHFFFAOYSA-N

SMILES

CC(C)COC#N

Canonical SMILES

CC(C)COC#N

Origin of Product

United States

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